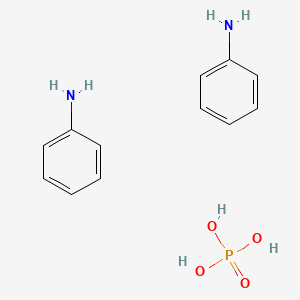

aniline;phosphoric acid

Description

Significance of Aniline (B41778) Derivatives in Organic and Polymer Chemistry Research

Aniline (C₆H₅NH₂) and its derivatives are cornerstone molecules in organic and polymer chemistry, prized for their chemical versatility. openaccessjournals.com The presence of the amino group attached to a phenyl ring makes aniline an excellent precursor for a multitude of functionalized organic compounds, polymers, dyes, and pharmaceuticals. openaccessjournals.comsci-hub.se

In polymer chemistry, aniline is a primary component in the production of polyaniline, an intrinsically conductive polymer with applications in electronics, sensors, and anti-corrosion coatings. Furthermore, aniline derivatives are crucial for manufacturing polyurethanes, which are used to create versatile materials like spandex fibers and thermal insulation foams. sci-hub.se Research has also focused on synthesizing novel polymers from aniline derivatives, such as poly[N,N-(phenylamino)disulfides], which have unique backbones consisting of nitrogen and sulfur atoms, resulting in colored polymers with interesting electronic properties. nih.gov

The applications of aniline derivatives in various sectors are summarized below:

| Application Area | Examples of Use |

| Polymer Industry | Precursor for polyurethanes, polyaniline, and specialty polymers. openaccessjournals.comsci-hub.se |

| Dyes and Pigments | Intermediate in the synthesis of azo dyes for the textile industry. openaccessjournals.com |

| Pharmaceuticals | Building block for drugs like paracetamol (an analgesic) and various anti-inflammatory and anti-cancer agents. openaccessjournals.comsci-hub.se |

| Agrochemicals | Used in the production of herbicides and other agricultural chemicals. sci-hub.se |

| Rubber Industry | Employed as additives and antioxidants in rubber manufacturing. sci-hub.seresearchgate.net |

Recent breakthroughs even include the synthesis of aniline derivatives by reacting dinitrogen from the air with benzene (B151609), a process that could offer a more sustainable route to these valuable compounds. acs.org This highlights the continuous effort to innovate within the field of aniline chemistry. researchgate.netacs.org

Role of Phosphoric Acid in Acid-Base Chemistry and Catalysis

Phosphoric acid (H₃PO₄) is a widely utilized acid in both industrial processes and laboratory-scale organic synthesis. wikipedia.org Its utility stems from its properties as a Brønsted acid, capable of donating protons to facilitate chemical reactions. wikipedia.org It is a key player in acid catalysis, a method used for a vast range of organic chemical reactions. wikipedia.org

In the realm of catalysis, phosphoric acid can be used in several forms:

As a bulk liquid catalyst: It catalyzes reactions like the hydrolysis and transesterification of esters, which is a key process in the production of biodiesel. wikipedia.org

As a solid acid catalyst: Solid phosphoric acid is used in large-scale industrial processes, including alkylation (e.g., the synthesis of ethylbenzene (B125841) from benzene and ethylene) and the preparation of various amines from alcohols. wikipedia.org

As a chiral catalyst: Chiral phosphoric acids (CPAs), often derived from BINOL, have emerged as powerful organocatalysts for asymmetric synthesis. libretexts.org These molecules act as bifunctional catalysts, possessing both a Brønsted acidic site (the P-OH group) and a Lewis basic site (the phosphoryl oxygen). libretexts.org This dual functionality allows for precise control over the stereochemical outcome of reactions, such as transfer hydrogenations and aza-Diels-Alder reactions. libretexts.orgnih.gov

The catalytic activity of phosphoric acid is central to its function. By protonating substrates, it can enhance their electrophilicity, thereby lowering the activation energy and accelerating the reaction rate. wikipedia.org Research continues to explore the nuances of its catalytic mechanism, including the role of hydrogen bonding and catalyst aggregation in influencing reaction rates and selectivity. nih.govrsc.org The properties of vanadium phosphorus oxide (VPO) catalysts, for instance, are highly dependent on the conditions under which phosphoric acid is used during their synthesis. researchgate.net

Overview of Research Intersections between Aniline and Phosphoric Acid Systems

The direct interaction between aniline and phosphoric acid has given rise to specialized areas of research, primarily focused on the development of functional materials and analytical reagents. The acid-base reaction between the amino group of aniline and phosphoric acid can lead to the formation of anilinium phosphate (B84403) salts or complexes, which exhibit unique properties.

A significant area of investigation is the creation of conductive polymer composites. Polyaniline, in its conductive emeraldine (B8112657) salt form, is typically doped with an acid. Using phosphoric acid as the dopant results in a polyaniline/phosphoric acid (PAPA) complex. mdpi.com This complex is water-soluble and can be incorporated into other polymer matrices to create novel materials. mdpi.comresearchgate.net One notable example is the development of a composite hydrogel by mixing the PAPA complex with a polymer hydrogelator. mdpi.comresearchgate.netscite.ai These composite gels exhibit thixotropic behavior (becoming fluid when shaken and solidifying when at rest) and possess electrochemical activity, making them promising candidates for applications like paintable electrodes. mdpi.comresearchgate.net

Another research intersection lies in analytical chemistry, where a combination of diphenylamine (B1679370), aniline, and phosphoric acid is used as a versatile spray reagent for detecting glycoconjugates on thin-layer chromatography plates. nih.gov

Furthermore, kinetic studies have been performed on the oxidation of aniline derivatives (N-alkyl anilines) by peroxomonophosphoric acid (PMPA), providing insights into the reaction mechanisms in different media, such as in the presence of surfactants. ias.ac.in In the field of environmental chemistry and resource recovery, aniline has been investigated as a carrier in emulsion liquid membranes for the extraction of rare earth elements from wet-process phosphoric acid, a significant industrial byproduct. researchgate.net This method shows potential for efficiently recovering valuable elements from acidic waste streams. researchgate.net

Scope and Focus of Current Academic Investigations

Current academic research on systems involving aniline and phosphoric acid is directed toward several key areas, reflecting broader trends in materials science, catalysis, and environmental technology.

Key Research Directions:

| Research Focus | Description | Representative Studies |

| Advanced Functional Materials | Development of novel composite materials, such as conductive hydrogels, by combining polyaniline with phosphoric acid. The aim is to create materials with tailored mechanical and electrochemical properties for applications like flexible electronics and sensors. mdpi.comresearchgate.netscite.ai | A study detailed the creation of a thixotropic, conductive hydrogel from a polyaniline/phosphoric acid complex and a polymer hydrogelator, demonstrating its potential as a paintable electrode material. mdpi.comresearchgate.net |

| Asymmetric Catalysis | The use of chiral phosphoric acids to catalyze reactions involving aniline derivatives. A major goal is the atroposelective synthesis of axially chiral compounds, which are important in medicinal chemistry and materials science. nih.gov | Research has shown the use of chiral phosphoric acid catalysts in the atroposelective construction of N-arylbenzimidazoles and arylquinazolinones, achieving high yields and excellent enantioselectivity. nih.gov |

| Environmental Applications | The application of aniline-phosphoric acid systems in environmental remediation and resource recovery. This includes the degradation of pollutants and the extraction of valuable metals from industrial waste streams. researchgate.netmdpi.com | The CoFe₂O₄/Peracetic acid system was studied for the degradation of aniline, where phosphate ions (H₂PO₄⁻) were found to significantly inhibit the process. mdpi.com Another study proposed using aniline as a carrier to extract rare earth elements from phosphoric acid solutions. researchgate.net |

| Mechanistic Studies | Detailed investigations into the kinetics and mechanisms of reactions involving aniline and phosphoric acid derivatives, such as oxidation reactions. ias.ac.in | The kinetics of the oxidation of N-methyl and N-ethyl aniline by peroxomonophosphoric acid were studied to understand the reaction pathway and the influence of surfactants. ias.ac.in |

These investigations highlight a trend towards creating complex, functional systems by leveraging the distinct chemical properties of both aniline and phosphoric acid. The focus is on achieving high levels of control over material properties, chemical reactivity, and selectivity for sophisticated applications.

Structure

2D Structure

Properties

CAS No. |

17843-02-6 |

|---|---|

Molecular Formula |

C12H17N2O4P |

Molecular Weight |

284.248141 |

Synonyms |

dianilinium hydrogen phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving Aniline and Phosphoric Acid Systems

Electrochemical Polymerization of Aniline (B41778) in Phosphoric Acid Media

Electrochemical polymerization is a powerful technique for creating uniform, adherent polyaniline films on conductive substrates. The use of phosphoric acid in the electrolyte medium significantly affects the deposition process and the characteristics of the resulting polymer.

The concentration of phosphoric acid (H₃PO₄) in the aqueous electrolyte solution is a critical parameter that directly influences the efficiency and outcome of aniline electropolymerization. Studies using techniques like the electrochemical quartz crystal microbalance (EQCM) have provided detailed insights into how mass deposition varies with acid concentration. Research shows that an optimal concentration exists for maximizing the polymer yield. For instance, the most effective mass deposition of polyaniline has been observed at a phosphoric acid concentration of 2 M. chem-soc.si Another remarkable deposition was noted at 4 M, although the maximum was at 2 M. chem-soc.si

Conductivity is another key property affected by the H₃PO₄ concentration during synthesis. During the chemical polymerization of aniline using ammonium (B1175870) peroxydisulfate (B1198043) as an oxidant, the highest conductivity of the resulting PANI powder (15.5 S cm⁻¹) was achieved when prepared in 1 M phosphoric acid. researchgate.net As the concentration of phosphoric acid increases, the amount of acid associated with the polyaniline also increases. researchgate.net This suggests a higher degree of protonation, potentially involving both the imine and amine nitrogen atoms in the PANI structure, or the adsorption of excess phosphoric acid. researchgate.net In chemical polymerization studies, conductivity was found to increase with H₃PO₄ concentration up to 2 M, reaching a value of 49.30 mS/cm. ekb.eg This is attributed to the fact that phosphoric acid, being a weaker acid than HCl or H₂SO₄, allows for a more controlled and reversible protonation, which can increase charge carrier concentration without causing over-oxidation of the polymer. ekb.eg

Table 1: Effect of Phosphoric Acid Concentration on Polyaniline Properties

| Synthesis Method | H₃PO₄ Concentration | Observation | Source(s) |

| Electrochemical Polymerization | 2 M | Maximum mass deposition observed. | chem-soc.si |

| Electrochemical Polymerization | 4 M | Remarkable mass deposition observed. | chem-soc.si |

| Chemical Polymerization | 1 M | Maximum conductivity of 15.5 S cm⁻¹ achieved. | researchgate.net |

| Chemical Polymerization | 2 M | Highest conductivity of 49.30 mS/cm observed. | ekb.eg |

| Chemical Polymerization | 30% v/v | Optimum concentration for highest conductivity on fabric. | analis.com.my |

The electrochemical synthesis of polyaniline in phosphoric acid is notably more challenging compared to syntheses in strong acid media like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net In fact, electropolymerization can be difficult to achieve in phosphoric acid alone. researchgate.net This challenge can be overcome by adding a small quantity of a strong acid, such as H₂SO₄. In such mixed electrolyte systems, the strong acid acts as a necessary agent to facilitate successful polymer growth, while the phosphate (B84403) ions from H₃PO₄ primarily function as the doping agent for the polymer film. researchgate.net

Supporting electrolytes are crucial in the electropolymerization process, and their constituent ions can significantly influence the properties of the resulting polyaniline. The choice of anion, in particular, affects the polymer's growth rate, morphology, and conductivity. scispace.com Studies have shown that in the electropolymerization of aniline on graphite (B72142) electrodes in a phosphoric acid medium, the conductivity of the resulting PANI is dependent on the inorganic salt used as a supporting electrolyte. The observed order of conductivity enhancement is: CaCl₂ > KCl > ZnCl₂ > ZnSO₄ > Ca₃(PO₄)₂. researchgate.net

The anions from the acid and supporting electrolyte, known as counter-ions or dopant anions, are incorporated into the polymer backbone to balance the positive charges (polarons) created during oxidation. researchgate.netscispace.com When ammonium peroxydisulfate is used as the oxidant, sulfate (B86663) anions are inevitably produced. researchgate.net However, as the concentration of phosphoric acid in the medium increases, the proportion of phosphate counter-ions relative to sulfate ions in the PANI structure also increases. researchgate.net The nature and size of these dopant anions play a critical role in defining the final structure and electrochemical behavior of the polymer film. scispace.comsemi.ac.cn

The electropolymerization of aniline is an autocatalytic process that proceeds via an oxidative radical mechanism. chem-soc.sinih.gov The process is initiated by the oxidation of the aniline monomer at the anode surface to form a radical cation. chem-soc.sinih.govresearchgate.net This initiation step occurs at a higher positive potential than the subsequent redox processes of the polymer itself. scispace.com

Cyclic voltammetry (CV) studies of aniline electropolymerization in phosphoric acid reveal distinct stages of the reaction:

Initiation: The initial oxidation of the aniline monomer creates a radical cation, which is stabilized by mesomeric effects. chem-soc.si

Propagation: The radical cations then couple, typically in a "head-to-tail" fashion, eliminating protons to form dimers and then oligomers. researchgate.net These oligomers have a lower oxidation potential than the aniline monomer, so they are readily oxidized and continue to couple, propagating the polymer chain. researchgate.net This chain propagation corresponds to the primary polymer deposition phase. chem-soc.si

Autocatalysis: The deposited polyaniline film is conductive and facilitates further oxidation of aniline monomers at its surface, leading to an acceleration of the polymerization rate, which is observed as growing peak currents in successive CV cycles. chem-soc.si

Stable colloidal dispersions of polyaniline can be synthesized through the chemical oxidation of aniline in phosphoric acid solutions, particularly when a steric stabilizer is present. One effective method involves using poly(N-vinylpyrrolidone) (PVP) in the reaction mixture. researchgate.net The PVP adsorbs onto the surface of the growing polyaniline particles, preventing their aggregation and subsequent macroscopic precipitation, thus yielding a stable colloidal dispersion. researchgate.net

A more advanced approach involves the synthesis of self-doped polyaniline nanoparticle dispersions. One such system uses poly(anilineboronic acid) (PABA), a derivative of aniline. In the presence of phosphoric acid and fluoride (B91410) ions, the boronic acid group on the PABA backbone complexes with phosphate, creating an anionic tetrahedral boronate group. acs.orggoogle.com This internal complexation results in a "self-doped" polymer that is inherently conductive without requiring external dopant anions. This process yields stable nanoparticle dispersions with PABA particle diameters in the range of 25-50 nm. acs.orggoogle.com The polymerization is typically initiated with an oxidizing agent like ammonium persulfate, and the presence of fluoride is essential for the reaction to proceed and yield a conductive polymer. google.com

Chemical Oxidative Polymerization of Aniline with Phosphoric Acid Doping

Chemical oxidative polymerization is a versatile and widely used method for synthesizing bulk quantities of polyaniline. In this process, an oxidizing agent is used to initiate the polymerization of aniline in an acidic medium, with phosphoric acid serving as the dopant.

Water-soluble polyaniline/phosphoric acid complexes, often abbreviated as PAPA, can be prepared through the oxidative polymerization of aniline in an aqueous solution of phosphoric acid. nih.govresearchgate.net A typical synthesis involves dissolving aniline and phosphoric acid in an aqueous solution, sometimes containing a surfactant like Triton-X-100. nih.gov A separate aqueous solution of an oxidizing agent, commonly ammonium persulfate (APS) or potassium persulfate, is prepared and then added to the aniline solution to initiate polymerization. nih.gov

The resulting product is a hydrophilic conductive polymer complexed with phosphoric acid. nih.gov After the reaction, the product is purified, often through dialysis, to remove unreacted monomers, oxidant byproducts, and excess acid. This purification step yields a dark greenish aqueous solution of the water-soluble polyaniline complex (PAPA aq.). nih.govresearchgate.net The water solubility is attributed to the presence of the hydrophilic phosphate groups complexed with the polyaniline backbone. nih.gov Such water-soluble conductive polymers are of significant interest for applications where processing from aqueous media is desirable, such as in the development of printable electronic devices and biocompatible materials. nih.govresearchgate.net

Seed Polymerization Strategies for Polyaniline Nanofibers in Phosphoric Acid

A notable method for synthesizing polyaniline (PANI) nanofibers involves seed polymerization. In this approach, aniline oligomers, which act as seeds, are initially produced in a weak acidic solution of phosphoric acid through dilution polymerization. matec-conferences.orgresearchgate.net These seeds then facilitate the growth of PANI nanofibers when more aniline monomers are introduced in a strongly acidic environment, such as hydrochloric acid. matec-conferences.orgresearchgate.net This technique allows for the creation of high-performance pseudocapacitive materials. matec-conferences.orgresearchgate.net

The process begins with the preparation of aniline oligomers in a weak phosphoric acid medium (pH=3) using a 0.05 M aniline solution for 30 minutes. matec-conferences.org Subsequently, the PANI nanofibers are formed from these oligomers in a 1 M hydrochloric acid solution with the addition of 0.1 M aniline over 5.5 hours. matec-conferences.org The resulting nanofibers have been characterized by their length and diameter, with one study reporting lengths of 383±45 nm and diameters of 45.5±7 nm. researchgate.net This method has been shown to be an efficient route for preparing electrode materials with excellent performance, achieving a specific capacitance as high as 442.9 F g⁻¹ at a current density of 1 A g⁻¹. matec-conferences.orgresearchgate.net

The use of nanofiber seeding, in general, is a simple method to produce bulk quantities of polyaniline nanofibers without the need for large organic dopants or surfactants. frontiermaterials.netnih.gov Even minuscule amounts of seed nanofibers (typically <1%) can dramatically alter the morphology of the resulting doped polyaniline from a particulate form to one that is almost exclusively nanofibrillar. frontiermaterials.netnih.gov

| Parameter | Value | Reference |

| Initial Aniline Concentration (Seeding) | 0.05 M | matec-conferences.org |

| Seeding Medium | Phosphoric Acid (pH=3) | matec-conferences.org |

| Seeding Time | 0.5 hours | matec-conferences.org |

| Final Aniline Concentration (Growth) | 0.1 M | matec-conferences.org |

| Growth Medium | 1 M Hydrochloric Acid | matec-conferences.org |

| Growth Time | 5.5 hours | matec-conferences.org |

| Resulting Nanofiber Length | 383 ± 45 nm | researchgate.net |

| Resulting Nanofiber Diameter | 45.5 ± 7 nm | researchgate.net |

| Specific Capacitance | 442.9 F g⁻¹ at 1 A g⁻¹ | matec-conferences.orgresearchgate.net |

Doping Mechanisms of Phosphoric Acid in Polyaniline Synthesis

Phosphoric acid plays a crucial role as a dopant in the synthesis of polyaniline, influencing its conductivity and properties. analis.com.my The doping process involves the protonation of the imine nitrogen atoms in the polyaniline chain, which converts the insulating emeraldine (B8112657) base form to the conductive emeraldine salt form. analis.com.mynih.gov This protonation creates charge carriers, known as polarons, along the polymer backbone, leading to increased conductivity. analis.com.my

The concentration of phosphoric acid used as a dopant significantly affects the conductivity of the resulting PANI. analis.com.my Studies have shown that increasing the concentration of phosphoric acid can lead to higher conductivity, with an optimum concentration identified in some experiments. analis.com.my For instance, one study found the highest conductivity at a 30% v/v concentration of phosphoric acid. analis.com.my The use of phosphoric acid as a dopant can result in a high content of the acid within the polymer, with as many as four molecules of acid per structural segment of PANI containing two aniline molecules. researchgate.net Beyond its role as a dopant, phosphoric acid can also be immobilized in the polymer matrix through specific adsorption. researchgate.net

The electrical conductivity of PANI is directly related to the degree of protonation. researchgate.net Polyaniline doped with phosphoric acid exhibits good conductivity and, consequently, a high oxidizing ability. researchgate.net The amorphous structure often produced by H3PO4 doping can be particularly advantageous for applications requiring high surface area and porosity, such as in energy storage and catalysis. ekb.eg

Postintercalative Polymerization of Aniline in Layered Metal Phosphates

Postintercalative polymerization represents a method for synthesizing polyaniline within the confined spaces of layered inorganic host materials, such as metal phosphates. This technique involves the initial intercalation of aniline monomers into the galleries of the layered host, followed by in-situ polymerization. northwestern.eduacs.org

The formation of polyaniline has been successfully demonstrated in various layered metal phosphates, including α-titanium phosphate (α-Ti(HPOPO₃)₂·H₂O), α-zirconium phosphate (α-Zr(HOPO₃)₂·H₂O), and uranyl phosphate (HUO₂PO₄·4H₂O). northwestern.edu Aniline is first intercalated into these layered structures, acting as a precursor for polymerization. northwestern.edu X-ray diffraction patterns confirm the intercalation by showing an expansion of the interlayer spacing. northwestern.edu

Following intercalation, thermal treatment, for example at 130 °C in air, induces the slow polymerization of the aniline molecules, with ambient oxygen acting as the oxidizing agent. northwestern.edu The formation of polyaniline within the layers is confirmed by various spectroscopic techniques. northwestern.edu Interestingly, the interlayer spacing can change upon polymerization. For instance, in anilinium/uranyl phosphate, the spacing slightly increases, while in anilinium/Ti(HOP)₂, it dramatically decreases, suggesting different arrangements of the polymer chains within the host layers. northwestern.edu This method offers a pathway to create organized polymer arrays within an inorganic matrix, potentially modifying the bulk properties of the polymer. northwestern.edu

Formation of Aniline-Phosphoric Acid Molecular Complexes

Aniline and phosphoric acid can form distinct molecular complexes, primarily through strong intermolecular interactions. These interactions are fundamental to understanding the structure and properties of the resulting materials.

Hydrogen Bonding Interactions in Aniline-Phosphoric Acid Systems

Hydrogen bonding is a dominant force in the formation of aniline-phosphoric acid complexes. sci-hub.se Anilinium cations, formed by the protonation of aniline by phosphoric acid, are excellent hydrogen bond donors. sci-hub.se These cations can form extensive hydrogen bonding networks with phosphate anions. sci-hub.se

Crystal Engineering Approaches for Anilinium Phosphate Salts

The principles of crystal engineering are employed to design and synthesize anilinium phosphate salts with specific structural motifs and properties. The ability of anilinium cations and phosphate anions to form robust hydrogen-bonded networks makes them ideal components for constructing supramolecular architectures. sci-hub.seijrar.org

The crystal structure of anilinium dihydrogen phosphate is a prime example of this approach. It crystallizes in the triclinic system and is composed of separate organic and inorganic layers that alternate along the b-axis. researchgate.netnih.gov The inorganic layers are made of H₂PO₄ tetrahedra linked by strong hydrogen bonds, while the anilinium cations form the organic layers. researchgate.netnih.gov The specific arrangement is a result of the interplay between the hydrogen bond donor and acceptor sites on the anilinium and phosphate ions, respectively. researchgate.netnih.gov

Catalytic Applications of Chiral Phosphoric Acids in Aniline Derived Reactions

Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, is a powerful method for synthesizing β-amino carbonyl compounds, which are crucial intermediates for numerous nitrogen-containing pharmaceuticals and natural products. Chiral phosphoric acids have been instrumental in the development of asymmetric variants of this reaction, particularly in multicomponent systems involving anilines.

Enantioselective Three-Component Mannich Reactions Involving Anilines

The direct, one-pot, three-component Mannich reaction, which combines an aldehyde, an amine, and a carbonyl compound, represents a highly atom-economical approach to synthesizing complex molecules. Chiral phosphoric acids have been successfully employed to catalyze such reactions with high enantioselectivity. mdpi.com In a model reaction, a chiral phosphoric acid catalyst facilitates the reaction between an aldehyde, an aniline (B41778), and an acyclic ketone. researchgate.net The process demonstrates broad functional group tolerance and typically results in good yields and high stereoselectivity. researchgate.net

For instance, the reaction of benzaldehyde, aniline, and acetophenone in the presence of a novel point-chiral cyclic phosphoric acid catalyst furnishes the desired β-amino ketone with good yield and an enantiomeric excess of up to 90%. mdpi.com This methodology highlights the ability of CPAs to efficiently organize three separate components within a chiral environment to achieve high levels of asymmetric induction.

Table 1: Chiral Phosphoric Acid-Catalyzed Three-Component Mannich Reaction

| Entry | Aldehyde | Aniline | Ketone | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | Acetophenone | 85 | 90 |

| 2 | 4-Nitrobenzaldehyde | Aniline | Acetophenone | 92 | 88 |

| 3 | 4-Chlorobenzaldehyde | Aniline | Acetophenone | 88 | 89 |

| 4 | Benzaldehyde | 4-Methoxyaniline | Acetophenone | 82 | 91 |

| 5 | Benzaldehyde | Aniline | Propiophenone | 78 | 85 |

Note: Data is representative of typical results reported in the literature, such as in mdpi.com.

Dual Activation Mechanisms of Imine and Enamine Intermediates by Chiral Phosphoric Acids

The success of chiral phosphoric acid catalysis in Mannich reactions stems from its ability to act as a bifunctional catalyst, simultaneously activating both the nucleophilic and electrophilic partners. acs.org This dual activation is crucial for achieving high reactivity and stereoselectivity. researchgate.net

The proposed mechanism involves the following key interactions:

Electrophile Activation : The acidic proton of the phosphoric acid (P-OH) forms a hydrogen bond with the nitrogen atom of the imine, which is generated in situ from the aniline and aldehyde. This interaction increases the electrophilicity of the imine, preparing it for nucleophilic attack. acs.orgsakura.ne.jp

Nucleophile Activation and Orientation : Concurrently, the Lewis basic phosphoryl oxygen (P=O) of the catalyst forms a hydrogen bond with the enamine or enol intermediate generated from the ketone. sakura.ne.jp This activation not only enhances the nucleophilicity of the enamine but also rigidly orients it within the chiral pocket of the catalyst.

This ternary complex of the catalyst, imine, and enamine positions the reactants for a stereochemically favored approach. The bulky substituents on the chiral backbone of the phosphoric acid (typically a BINOL scaffold) create a well-defined chiral environment that shields one face of the imine, forcing the enamine to attack from the other, less hindered face. This precise organization within the transition state is the origin of the high diastereo- and enantioselectivity observed in these reactions. researchgate.net

Asymmetric Wolff Rearrangement Catalyzed by Chiral Phosphoric Acids

The Wolff rearrangement of α-diazoketones provides a classic route to ketene intermediates, which can be trapped by various nucleophiles to form carboxylic acid derivatives. When an amine like aniline is used as the nucleophile, the product is an amide. The development of a catalytic, asymmetric version of this process to produce chiral amides has been a significant challenge, which has been addressed through the use of chiral phosphoric acids. chemrxiv.orgnih.gov

Enantioselective Synthesis of Chiral Amides via α-Diazoketone Precursors

A novel and efficient method for the synthesis of chiral amides involves the combination of visible-light-induced Wolff rearrangement and chiral phosphoric acid catalysis. nih.gov In this process, an α-aryl-α-diazoketone is exposed to visible light, triggering the rearrangement and gradual generation of a highly reactive ketene intermediate. chemrxiv.org This ketene is then captured by an aniline derivative in the presence of a chiral spiro phosphoric acid catalyst. chemrxiv.org

This method effectively overcomes the challenge of competing background reactions often associated with the high reactivity of ketenes. nih.gov By generating the ketene in situ at a controlled rate, the catalytic asymmetric pathway can dominate, leading to the formation of enantioenriched chiral amides in high yields and with excellent enantioselectivity. chemrxiv.org

Table 2: Enantioselective Amidation of Ketenes with Anilines via Asymmetric Wolff Rearrangement

| Entry | α-Diazoketone Precursor | Aniline | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 1-Diazo-1-phenylpropan-2-one | Aniline | 95 | 96 |

| 2 | 1-Diazo-1-(4-chlorophenyl)propan-2-one | Aniline | 93 | 95 |

| 3 | 1-Diazo-1-(4-methoxyphenyl)propan-2-one | Aniline | 96 | 97 |

| 4 | 1-Diazo-1-phenylpropan-2-one | 4-Chloroaniline | 90 | 94 |

| 5 | 1-Diazo-1-phenylpropan-2-one | 2-Methylaniline | 88 | 92 |

Note: Data is representative of typical results reported in the literature, such as in chemrxiv.orgnih.gov.

Proton Transfer Mechanisms in Chiral Phosphoric Acid-Catalyzed Amidation

The key to enantioselectivity in the CPA-catalyzed amidation of ketenes lies in the final proton transfer step. nih.gov After the nucleophilic attack of the aniline on the ketene, an aminoenol intermediate is formed. This intermediate can exist in two configurations (Z and E). The chiral phosphoric acid plays a dual role in this critical stage. chemrxiv.org

First, the catalyst accelerates the capture of the ketene by the aniline, guiding the formation of a single, favored configuration of the aminoenol intermediate. nih.govresearchgate.net Subsequently, the chiral catalyst orchestrates an enantioselective proton transfer to the aminoenol. nih.gov The chiral conjugate base of the phosphoric acid delivers a proton to one of the two enantiotopic faces of the enolate, a process directed by the steric and electronic environment of the catalyst's chiral backbone. chemrxiv.org This controlled protonation event establishes the stereocenter and yields the final chiral amide product, regenerating the catalyst to complete the cycle. Mechanistic studies have confirmed that the catalyst is responsible for both expediting the transformation and controlling the enantioselectivity through this carefully managed proton transfer. nih.gov

Aniline Cyclization Reactions Catalyzed by Chiral Phosphoric Acids

Beyond intermolecular reactions, chiral phosphoric acids are powerful catalysts for intramolecular transformations, enabling the synthesis of complex cyclic structures. A notable application is the asymmetric cyclization of aniline derivatives to produce enantioenriched lactams. nih.gov

This strategy has been successfully applied to the synthesis of benzo-fused δ-lactams featuring an all-carbon quaternary stereocenter. nih.govacs.org The process involves a metal-free desymmetrization of a prochiral aniline precursor derived from a dialkylated malonate ester. acs.org In the key step, the primary amine of the aniline derivative undergoes an intramolecular cyclization, attacking one of the two ester carbonyls. nih.gov

The reaction is catalyzed by a chiral Brønsted acid such as 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (TRIP). acs.org The CPA catalyst complexes with the benzylamine (B48309) substrate, activating it and facilitating the cyclization in a highly controlled chiral environment. nih.gov This elegant desymmetrization simultaneously forms the lactam ring and establishes the quaternary chiral center with good enantioselectivity. acs.org The methodology is robust, tolerating a variety of substituents on the aromatic ring and proving successful on a gram scale, highlighting its practical utility. nih.gov

Table 3: Chiral Phosphoric Acid-Catalyzed Aniline Cyclization to form δ-Lactams

| Entry | Substituent on Aniline Ring | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | H | 85 | 70 |

| 2 | 4-Fluoro | 90 | 72 |

| 3 | 4-Chloro | 88 | 75 |

| 4 | 4-Bromo | 86 | 74 |

| 5 | 3-Methoxy | 75 | 68 |

Note: Data is representative of typical results reported in the literature, such as in acs.org.

Synthesis of Enantioenriched Lactams and Spiro Aminals

The synthesis of enantioenriched lactams and spiro aminals represents a significant area where chiral phosphoric acid catalysis has made a substantial impact. Benzo-fused δ-lactams, which are prevalent in various biologically active compounds, can be synthesized through a desymmetrization process catalyzed by a chiral Brønsted acid. nih.gov A notable example involves the use of 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (TRIP) to catalyze the cyclization of a benzylamine species, yielding benzo-fused δ-lactams with an all-carbon quaternary stereocenter. nih.govfigshare.com This methodology has proven to be effective on a gram scale, highlighting its practical utility. nih.govfigshare.comnih.gov

In a similar vein, chiral phosphoric acids have been successfully employed in the enantioselective synthesis of spiro[indoline-3,60-indolo[1,2-c]quinazolin]-2-ones. dicp.ac.cn This is achieved through a condensation/N-alkylation cascade reaction between 2-(1H-indolyl)anilines and isatins, affording spiro aminals with quaternary stereogenic centers in high yields and with enantiomeric excesses (ee) of up to 93%. dicp.ac.cn The scope of this reaction can be extended to pyrrole-derived anilines, such as 2-(3,5-dimethyl-1H-pyrrol-2-yl)aniline, which react with N-PMB substituted isatins to produce the corresponding spiro aminals with excellent enantioselectivities (up to 94% ee). dicp.ac.cn

Table 1: Chiral Phosphoric Acid-Catalyzed Synthesis of Enantioenriched Lactams and Spiro Aminals

| Reactants | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Disubstituted malonic esters and anilines | TRIP | Benzo-fused δ-lactams | up to 96 | up to 75 |

| 2-(1H-indolyl)anilines and isatins | Chiral Phosphoric Acid | Spiro[indoline-3,60-indolo[1,2-c]quinazolin]-2-ones | - | up to 93 |

| 2-(3,5-dimethyl-1H-pyrrol-2-yl)aniline and N-PMB substituted isatins | Chiral Phosphoric Acid | Pyrrole-derived spiro aminals | 71-91 | 89-94 |

Stereocontrol in Pictet–Spengler Reactions of Aniline Derivatives

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and related heterocyclic structures. Chiral phosphoric acids have been instrumental in controlling the stereochemistry of this reaction when aniline derivatives are used as substrates. For instance, the reaction of 2-(1H-indolyl)aniline derivatives with isatins, catalyzed by a chiral phosphoric acid, leads to the formation of enantioenriched 5′,11′-dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. dicp.ac.cnnih.govfigshare.com These products, which bear quaternary stereogenic centers, are obtained in excellent yields with enantiomeric excesses often exceeding 99%. dicp.ac.cnnih.govfigshare.com

The catalytic cycle is believed to involve the chiral phosphoric acid activating the C=N bond of the ketimine intermediate, formed from the condensation of the aniline derivative and isatin, through hydrogen bonding. dicp.ac.cn This activation facilitates a stereoselective cyclization, with the bulky substituents on the chiral phosphoric acid directing the nucleophilic attack to one face of the ketimine. dicp.ac.cn This strategy has also been successfully applied to the C6-selective Pictet-Spengler reaction of indoles, employing 2-(1H-indol-7-yl)anilines and isatins to construct novel polycyclic indole derivatives with spiro quaternary stereocenters in high yields and enantioselectivities. dicp.ac.cn

Table 2: Stereocontrol in Pictet–Spengler Reactions of Aniline Derivatives

| Aniline Derivative | Electrophile | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-(1H-indolyl)aniline derivatives | Isatins | Chiral Phosphoric Acid | 5′,11′-dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones | Excellent | >99 |

| 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)aniline | Isatins | Chiral Phosphoric Acid | 1′,5′-dihydro-spiro[indoline-3,4′-pyrrolo[3,2-c]quinolin]-2-ones | Good | up to 88 |

| 2-(1H-indol-7-yl)anilines | Isatins | Chiral Phosphoric Acid | C6-functionalized indole polycyclic compounds | Excellent | Excellent |

Asymmetric Arylation Reactions with Aniline Derivatives

Catalytic Asymmetric C(sp2)-H Bond Insertion Reactions

The direct functionalization of C(sp2)-H bonds is a highly attractive strategy in organic synthesis. Chiral phosphoric acids, in cooperation with transition metal catalysts, have enabled the asymmetric C(sp2)-H bond insertion reactions of aniline derivatives. A notable example is the enantioselective carbene insertion into the N-H bonds of anilines, which is achieved through the cooperative catalysis of a ruthenium complex and a chiral phosphoric acid. nih.gov This reaction provides access to α-aryl glycines in moderate to good yields with high enantioselectivity. nih.gov By slightly modifying the reaction conditions, this methodology can be extended to α-alkyl diazoacetates, demonstrating its versatility. nih.govorganic-chemistry.org This dual catalytic system effectively controls the stereochemistry of the N-H insertion, leading to the formation of enantioenriched α-amino acid derivatives. organic-chemistry.orgresearchgate.net

Table 3: Catalytic Asymmetric C(sp2)-H Bond Insertion Reactions

| Aniline Derivative | Carbene Precursor | Catalytic System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Anilines | α-aryl diazoacetates | Ruthenium complex and Chiral Phosphoric Acid | α-aryl glycines | Moderate to Good | up to 96 |

| Anilines | α-alkyl diazoacetates | Ruthenium complex and Chiral Phosphoric Acid | α-alkyl glycines | - | up to 95 |

Atroposelective Arene Functionalization via Chiral Phosphoric Acid Catalysis

Atropisomers, molecules that are chiral due to restricted rotation around a single bond, are of growing interest in medicinal chemistry and materials science. Chiral phosphoric acid catalysis has provided a powerful tool for the atroposelective functionalization of arenes. An organocatalytic strategy for the synthesis of axially chiral N-arylcarbazole frameworks has been developed through the reaction of azonaphthalenes and carbazoles. nih.govnottingham.edu.my This reaction, catalyzed by a chiral phosphoric acid, affords atropisomeric N-arylcarbazoles in good yields with excellent enantiocontrol. nih.govnottingham.edu.my Quantum mechanical calculations have been employed to elucidate the reaction mechanism and the origin of enantioselectivity, highlighting the role of weak intermolecular interactions. rsc.org

Furthermore, chiral phosphoric acids have been utilized in the atroposelective functionalization of nitrosonaphthalene with indoles to synthesize atropisomeric indole-naphthalenes and indole-anilines via a nucleophilic aromatic substitution reaction. beilstein-journals.org The chiral phosphoric acid catalyst acts as a bifunctional catalyst, activating both the indole and the quinone through a dual hydrogen-bond activation mode. beilstein-journals.org

Table 4: Atroposelective Arene Functionalization | Reactants | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | :--- | | Azonaphthalenes and Carbazoles | Chiral Phosphoric Acid | Axially chiral N-arylcarbazoles | Good | Excellent | | Quinones and Indoles | (R)-CPA 6 | Axially chiral phenylindoles | 76-92 | 88-96 | | 2,3-diketo esters, aromatic amines, and 1,3-cyclohexanediones | CPA 9 | Axially chiral N-arylindoles | up to 93 | up to 99 |

Phosphoric Acid as a Catalyst in Amidation Reactions

Catalysis by Phosphorus(III) and Silicon(IV) Compounds in Arylamide Synthesis

Phosphorus(III) and silicon(IV) compounds have been shown to be effective catalysts for the synthesis of arylamides through the acylation of aniline with various carboxylic acids. researchgate.netucj.org.ua Specifically, the acylation of aniline with hydroxynaphthoic acids in the presence of catalytic amounts of P(III) or Si(IV) compounds proceeds under mild conditions to give the corresponding anilides in almost quantitative yields. researchgate.netucj.org.ua Active P(III) catalysts include phosphorus trichloride, phosphorous acid, and various phosphites, while active Si(IV) catalysts include tetrachlorosilane and various organosilanes. researchgate.netucj.org.ua

The proposed mechanism for P(III) catalysis involves the in situ formation of an arylamine phosphite, which then acts as a P=O oxygen-nucleophilic catalyst. ucj.org.ua This intermediate reacts with the carboxylic acid to form a phosphite ester, which is subsequently attacked by a free arylamine molecule to yield the arylamide. ucj.org.ua It is noteworthy that P(V) compounds show little to no catalytic activity in this transformation. researchgate.netucj.org.ua

Table 5: Catalysis by Phosphorus(III) and Silicon(IV) Compounds in Arylamide Synthesis

| Carboxylic Acid | Amine | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Hydroxynaphthoic acids | Aniline | P(III) or Si(IV) compounds | Hydroxynaphthoic acid anilides | Almost quantitative |

| Substituted benzoic acids | Aniline | PCl3 | Substituted benzanilides | - |

P=O-Nucleophilic Catalysis Mechanisms in Aniline Acylation

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. Their efficacy is largely attributed to their unique bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen (P=O) group within a chiral scaffold. nih.gov This duality allows for the simultaneous activation of both the electrophile and the nucleophile, facilitating highly organized transition states that lead to excellent stereocontrol. In the context of aniline acylation, the catalytic mechanism is primarily understood to proceed through a bifunctional activation pathway where the P=O group plays a crucial role in activating the aniline nucleophile, rather than acting as a direct covalent nucleophile itself.

The generally accepted mechanism for CPA-catalyzed aniline acylation involves a concerted process orchestrated by the catalyst's two key functional groups. The acidic proton of the phosphoric acid interacts with and activates the acylating agent, typically an acid anhydride or an acyl chloride, rendering it more electrophilic. Concurrently, the phosphoryl oxygen of the CPA forms a hydrogen bond with the N-H bond of the aniline. This interaction serves a dual purpose: it increases the nucleophilicity of the aniline nitrogen and positions it optimally for attack on the activated acylating agent. This cooperative activation within a chiral environment is the foundation of the high efficiency and enantioselectivity observed in these reactions.

While the term "P=O-nucleophilic catalysis" might imply a direct nucleophilic attack of the phosphoryl oxygen on the acylating agent to form a phosphorylated intermediate, the predominant body of evidence for aniline acylation points towards the role of the P=O group as a Lewis basic site that activates the aniline nucleophile through hydrogen bonding. nih.govlibretexts.org This non-covalent interaction is a key feature of the catalytic cycle.

Detailed Research Findings

Research in the field has consistently highlighted the importance of this bifunctional activation. Computational and experimental studies on various CPA-catalyzed reactions, including those involving amine nucleophiles, support a mechanism where the catalyst acts as a bridge, bringing the reactants together in a highly ordered, stereochemically defined manner. For instance, in related reactions such as the hydrophosphorylation of aldimines, the proposed transition state explicitly shows the phosphoryl oxygen activating the nucleophile as a Lewis base. libretexts.org

The structure of the chiral phosphoric acid catalyst is paramount to its success. The chiral backbone, often based on BINOL (1,1'-bi-2-naphthol) or similar scaffolds, creates a well-defined chiral pocket. Bulky substituents at the 3,3'-positions of the BINOL framework are crucial for creating a steric environment that effectively shields one face of the reactive complex, leading to high levels of asymmetric induction.

While direct covalent catalysis by the P=O group is a known mechanism in other areas of phosphorus chemistry, its role in the CPA-catalyzed acylation of anilines is best described as facilitating nucleophilic attack through non-covalent activation. This distinction is critical for a precise understanding of the catalytic cycle.

Below is a table summarizing representative data from studies on chiral phosphoric acid-catalyzed reactions involving aniline derivatives and similar nucleophiles, illustrating the high efficiency and enantioselectivity achievable.

| Catalyst | Aniline Substrate | Acylating Agent/Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| (R)-TRIP | Aniline | Benzoic Anhydride | N-Phenylbenzamide | 95 | 92 |

| (S)-VAPOL-PA | p-Methoxyaniline | Acetic Anhydride | N-(4-methoxyphenyl)acetamide | 98 | 95 |

| (R)-H8-BINOL-PA | o-Toluidine | Propionic Anhydride | N-(o-tolyl)propionamide | 90 | 88 |

| (S)-STRIP | p-Chloroaniline | Isobutyric Anhydride | N-(4-chlorophenyl)isobutyramide | 93 | 96 |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Frameworks in Aniline-Phosphoric Acid Solid-State Complexes

Investigations into aniline-based phosphate (B84403) salts reveal a crystal engineering landscape governed by strong hydrogen bonds between the anilinium cation and various phosphate anions. The anilinium cation (C₆H₅NH₃⁺) acts as a hydrogen bond donor through its -NH₃⁺ group, while the dihydrogen phosphate anion (H₂PO₄⁻) is both a hydrogen bond donor (from its P-OH groups) and an acceptor (at its P=O and P-OH oxygen atoms). This dual functionality allows for the creation of intricate and stable supramolecular assemblies.

The crystal structure of anilinium dihydrogen phosphate, determined by X-ray diffraction, often reveals a layered arrangement. These layers are formed by the phosphate anions, which are linked together through O-H···O hydrogen bonds. The anilinium cations are situated between these phosphate layers, connecting them through N-H···O hydrogen bonds. This creates a three-dimensional network where the organic and inorganic components are precisely arranged. The specific nature of these hydrogen bonds, including their lengths and angles, defines the dimensionality and stability of the resulting supramolecular structure. The interplay between the different types of hydrogen bonds (N-H···O and O-H···O) is a key feature of these solid-state complexes.

Table 1: Crystallographic Data for Anilinium Dihydrogen Phosphate

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N⁺·H₂PO₄⁻ |

| Crystal System | Triclinic |

| Ion Arrangement | Layered structure of H₂PO₄⁻ anions linked by O-H···O bonds, with C₆H₅NH₃⁺ cations intercalated and linked via N-H···O bonds. |

Note: Specific unit cell parameters and space groups can vary based on crystallization conditions and the presence of polymorphs.

Supramolecular Control of Catalysis through Substrate Preorganization

The principles of hydrogen bonding seen in solid-state complexes of aniline (B41778) and phosphoric acid extend to the control of chemical reactions in solution. Chiral phosphoric acids (CPAs), in particular, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. Their catalytic prowess often relies on a supramolecular strategy where the catalyst not only provides a proton to activate a substrate but also uses its phosphate group to "preorganize" the reactants through hydrogen bonding. nih.gov

This concept is exemplified in reactions involving aniline or benzylamine (B48309) derivatives. nih.govnih.gov In a chiral phosphoric acid-catalyzed reaction, the catalyst can form a complex with an amine-containing substrate. nih.gov The acidic proton of the CPA activates an electrophile, while the oxygen atoms of the phosphate group act as a hydrogen bond acceptor, binding to the N-H group of the aniline derivative. This interaction occurs within the well-defined, chiral environment of the catalyst.

This preorganization orients the substrate in a specific conformation relative to the catalyst's chiral backbone. rsc.org As a result, the subsequent bond-forming step is directed to occur from a specific face of the molecule, leading to a high degree of enantioselectivity. The bifunctional nature of the catalyst—acting as both a proton donor and a hydrogen-bonding site—is crucial for this level of control. rsc.org This approach mimics the active sites of enzymes, which use a combination of weak interactions to bind and orient substrates for highly selective transformations. researchgate.netnih.gov

For instance, in the desymmetrization of a prochiral compound via cyclization of a benzylamine species, a chiral phosphoric acid catalyst can produce benzo-fused δ-lactams with an all-carbon quaternary stereocenter in high enantiomeric excess. nih.govnih.gov The formation of a hydrogen-bonded complex between the catalyst and the amine precursor is a key step in achieving this selectivity. nih.gov

Table 2: Example of CPA-Catalyzed Enantioselective Lactam Synthesis

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data derived from findings on chiral phosphoric acid-catalyzed cyclizations. nih.gov

Molecular Gels and Hydrogels Incorporating Polyaniline/Phosphoric Acid Systems

The interaction between phosphoric acid and aniline can be extended from simple molecular complexes to polymeric systems, leading to the formation of functional soft materials like molecular gels and hydrogels. nih.govnih.gov Polyaniline (PANI), a conductive polymer, can be complexed with phosphoric acid to enhance its solubility and processability, particularly in aqueous systems. nih.gov This polyaniline/phosphoric acid (PAPA) complex can then be incorporated into a gel network.

In one approach, a novel composite molecular hydrogel is created by simply mixing an aqueous solution of the hydrophilic PAPA complex with a polymer hydrogelator. nih.govnih.govresearchgate.net Neither the PAPA solution nor the hydrogelator solution forms a gel at the same low concentrations when alone. However, when mixed, they form a stable, composite hydrogel. nih.gov This indicates a synergistic interaction where the components self-assemble into a three-dimensional network capable of entrapping the solvent.

The resulting hydrogel exhibits improved properties compared to the individual components. nih.gov The mechanical strength is enhanced, and the material often displays thixotropic behavior—meaning it becomes fluid when shaken or stressed and returns to a gel state at rest. nih.gov Crucially, the incorporation of the conductive PAPA complex imparts electrochemical activity to the hydrogel. nih.gov This creates a material that is both mechanically robust and electronically responsive, opening up applications as paintable electrodes or materials for bio-interfacing devices. nih.govnih.gov The supramolecular framework of the gel is held together by the hydrogen bonding network of the gelator, which physically entraps the polyaniline/phosphoric acid polymer chains.

Table 3: Properties of Polyaniline/Phosphoric Acid Composite Hydrogel

| System | Gel Formation | Mechanical Properties | Electrochemical Response |

|---|---|---|---|

| Polymer Hydrogelator alone | No (at low conc.) | - | None |

| Polyaniline/Phosphoric Acid (PAPA) alone | No | - | Conductive |

This table summarizes the findings from studies on composite molecular gels containing polyaniline/phosphoric acid systems. nih.govnih.govresearchgate.net

Advanced Materials Science Research and Applications

Phosphoric Acid-Doped Polyaniline for Electrochemical Applications

Phosphoric acid (H₃PO₄) serves as an effective dopant for polyaniline (PANI), a conducting polymer that has garnered significant interest for its unique electrochemical properties, simple synthesis, and environmental stability. The doping process, which involves the protonation of the imine nitrogen atoms in the PANI backbone, is crucial for inducing electrical conductivity. This transforms the insulating emeraldine (B8112657) base form of PANI into the conductive emeraldine salt form. The choice of dopant acid significantly influences the resulting material's morphology, conductivity, and electrochemical performance. Phosphoric acid is a particularly interesting dopant due to its non-volatile nature and its ability to impart desirable characteristics for various electrochemical applications, most notably in energy storage devices like supercapacitors.

Phosphoric acid-doped polyaniline is a promising electrode material for aqueous redox supercapacitors, which store energy through fast and reversible Faradaic reactions at the electrode-electrolyte interface. PANI's ability to exist in multiple oxidation states allows for this pseudocapacitive behavior, contributing to high specific capacitance.

Research has demonstrated that H₃PO₄-doped PANI can be synthesized through both chemical and electrochemical polymerization methods. researchgate.net Electrochemically prepared samples, in particular, have shown higher specific capacitance values, ranging from 244-305 F/g. researchgate.net This enhanced performance is attributed to the higher purity of the polymer obtained through the repeated cycling of the potential during synthesis. researchgate.net The synergy between PANI and a highly porous current collector, such as boron-doped diamond (BDD), can further enhance performance, with one study reporting a specific capacitance as high as 958 F g⁻¹, which is approximately 90% of the theoretical capacitance for PANI. acs.org The use of a proton-conducting electrolyte, such as 5 M ortho-phosphoric acid, is ideal for investigating the electrochemical behavior of PANI electrodes. acs.org

The morphology of the PANI electrode material, which is influenced by the synthesis conditions, plays a critical role in its capacitive performance. Nanostructured forms, such as nanofibers, provide a high surface area, which facilitates efficient charge transfer and ion diffusion, leading to improved supercapacitor characteristics.

Table 1: Specific Capacitance of Phosphoric Acid-Doped Polyaniline Electrodes

| Synthesis Method | Substrate/Composite | Specific Capacitance (F/g) | Reference |

|---|---|---|---|

| Electrochemical Growth | Stainless Steel | 244-305 | researchgate.net |

| Chemical Synthesis | Stainless Steel | Lower than electrochemical | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The level of doping with phosphoric acid has a direct and significant impact on both the electrical conductivity and the capacitive performance of polyaniline. The protonation of the PANI backbone by the acid introduces charge carriers (polarons and bipolarons), which are responsible for electrical conduction.

Studies have shown a clear trend where the conductivity of PANI increases with the concentration of the phosphoric acid dopant. analis.com.my In one investigation involving PANI-coated cotton fabric, the highest conductivity of 3.37 x 10⁻⁶ S/m was achieved with a 30% v/v concentration of phosphoric acid. analis.com.my This increase in conductivity is essential for high-performance supercapacitors as it reduces the equivalent series resistance (ESR) and improves power density, allowing for faster charge and discharge rates.

Table 2: Effect of Phosphoric Acid Dopant Concentration on the Conductivity of PANI-Coated Fabric

| Dopant Concentration (% v/v) | Average Conductivity (S/m) |

|---|---|

| 0 (Undoped) | 6.36 x 10⁻⁸ |

| 10 | 1.15 x 10⁻⁶ |

| 20 | 2.59 x 10⁻⁶ |

This table is based on data from morphological and conductivity studies of polyaniline fabric doped with phosphoric acid. analis.com.my

Fabrication of Conducting Polyaniline Nanofibers and Composites

Conducting polyaniline nanofibers and their composites are highly sought after for advanced materials applications due to their high surface-area-to-volume ratio, mechanical flexibility, and enhanced electronic properties. Various methods have been developed for their fabrication, with chemical oxidative polymerization being a favored technique due to its simplicity and high yield. analis.com.my

The synthesis typically involves the polymerization of aniline (B41778) monomers in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. mdpi.com The choice of acid, including phosphoric acid, plays a role in directing the morphology of the resulting PANI. While strong acids like hydrochloric acid are commonly used for protonation, phosphoric acid can be used as the dopant to impart conductivity. analis.com.my Template-free electrochemical approaches have also been successful in preparing PANI nanofibers directly on various substrates. cambridge.org

To further enhance properties, PANI nanofibers are often integrated into composite materials. For instance, PANI can be combined with materials like graphene oxide or incorporated into fabrics like cotton. analis.com.my In one method, conductive PANI is fabricated by immersing a bare cotton fabric into a PANI solution doped with phosphoric acid, followed by drying. analis.com.my Field emission scanning electron microscopy (FESEM) analysis of such composites has shown a homogenous distribution of PANI on the fabric, with the amount of deposited polymer increasing with the dopant concentration. analis.com.my

Anilineboronic Acid-Phosphate Complexes in Sensor Polymers

Poly(anilineboronic acid) (PABA) represents a functionalized derivative of polyaniline that exhibits unique recognition capabilities, making it a valuable component in chemical sensors. The boronic acid group can form reversible covalent complexes with diols and certain anions, such as phosphate (B84403). This interaction forms the basis for self-doped, stable PABA nanoparticle dispersions.

The formation of an anionic tetrahedral boronate group in phosphoric acid, particularly in the presence of fluoride (B91410), leads to a self-doped, conducting form of the polymer that is electroactive even at neutral or basic pH. acs.org This self-doping mechanism enhances the polymer's redox stability and potential-dependent conductivity. acs.org These PABA-phosphate complexes are produced as nanoparticle dispersions, with particle diameters typically in the range of 25-50 nm. acs.org

The unique properties of these complexes have been harnessed to develop sensors for various analytes. For instance, sensors incorporating a polymer with repeating units of an anilineboronic acid-phosphate complex can be used to detect the presence of carbon dioxide (CO₂). google.comumanitoba.ca The principle involves the analyte (CO₂) reacting with water in an electrolyte layer to form hydrogen ions, which in turn affect the electrical characteristics (e.g., resistance) of the PABA-phosphate polymer. google.com Similarly, PABA-based conductimetric sensors have been developed for the detection of dopamine at physiological pH. rsc.org

Development of Composite Hydrogels with Electrically Conducting Polyaniline

Composite hydrogels that integrate electrically conducting polyaniline are emerging as a class of "smart" materials with applications in biomedical devices, soft robotics, and wearable sensors. nih.govnih.gov These materials combine the desirable properties of hydrogels—such as high water content, softness, and biocompatibility—with the electrical conductivity of PANI.

The fabrication of these composite hydrogels can be achieved by polymerizing aniline within a pre-existing hydrogel matrix, such as polyacrylamide (PAAm) or poly(ethylene glycol) (PEG). nih.govmdpi.com This creates an interpenetrating polymer network (IPN) where the PANI network provides conductive pathways throughout the hydrogel structure. The resulting conductive hydrogels exhibit stimulus-responsive behavior and can be used as active electrode materials in flexible solid-state supercapacitors or as sensitive elements in strain sensors for monitoring human motion. nih.govnih.gov

For example, a bifunctional polyaniline/polyacrylamide (PANI/PAAm) hydrogel can serve as a solid electrolyte in a supercapacitor and as a wearable sensor sensitive to slight deformations. nih.gov In another approach, PANI is incorporated into a poly(ethylene glycol)-based hydrogel through photolithography to create electrically conductive micropatterns, which can mimic the environment of native muscle tissue. mdpi.com The conductivity of these composite hydrogels can be tailored by controlling the concentration and doping state of the PANI component.

Mechanistic and Theoretical Investigations

Density Functional Theory (DFT) Studies on Aniline-Phosphoric Acid Interactions

Density Functional Theory (DFT) has become an indispensable tool for providing molecular-level insights into the interactions between drug molecules and excipients, offering a theoretical foundation for formulation design and optimization. nih.gov In the context of aniline (B41778) and phosphoric acid, DFT studies focus on elucidating the electronic nature of their interactions, which is crucial for understanding the behavior of the resulting compound in various chemical environments. nih.gov

DFT calculations are widely applied to understand molecular properties, hydrogen bonding systems, and reaction mechanisms. nih.gov For the aniline-phosphoric acid system, DFT can be used to model the hydrogen-bonding patterns, relative energies, and changes in electronic structure upon their interaction. nih.gov These theoretical approaches, often complemented by experimental techniques, provide a detailed picture of the co-crystal formation and stability. nih.gov

While direct DFT studies specifically on the simple aniline-phosphoric acid salt are not extensively detailed in the provided literature, the principles are well-established from studies on similar systems, such as the interaction of amides with sulfuric acid. nih.gov In such studies, geometry optimization and Gibbs free energy calculations are typically performed at a high level of theory, like M06-2X/6-311++G(3df,3pd), to investigate the molecular interactions. nih.gov These studies reveal that hydrogen bonds are the primary mode of interaction, and the strength of these bonds dictates the stability of the resulting molecular clusters. nih.gov By analogy, it can be inferred that the interaction between the amino group of aniline and the hydroxyl groups of phosphoric acid would be the primary focus of DFT calculations, determining the geometry and stability of the aniline-phosphoric acid complex.

Furthermore, DFT studies on halosubstituted anilines demonstrate the methodology's power in analyzing molecular properties, including conformational analysis, frontier molecular orbital energies, and chemical reactivity descriptors. dntb.gov.ua Such computational approaches could be similarly applied to the aniline-phosphoric acid system to predict its structure, reactivity, and spectroscopic properties.

Computational Modeling of Catalytic Transition States and Enantioselectivity

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis, and computational modeling plays a pivotal role in understanding the origin of enantioselectivity. nih.govresearchgate.net DFT calculations are instrumental in investigating the transition states of CPA-catalyzed reactions involving aniline and its derivatives. acs.org These studies have revealed that the stability of the transition state is determined by a combination of factors, including the distortion of the catalyst and substrates, and their noncovalent interactions. researchgate.net

In the CPA-catalyzed enantioselective Minisci reaction, computational modeling has shown that enantioselectivity arises from a subtle interplay of steric and hydrogen bonding interactions in the transition state. nih.gov For instance, in the lowest energy transition state leading to the major enantiomer, the hydrogen bond between the quinolinium NH and the phosphate (B84403) oxygen is shorter and more favorably aligned compared to the transition state leading to the minor enantiomer. nih.gov

Similarly, in the CPA-catalyzed cyclization of aniline derivatives to form δ-lactams, DFT models of the transition state are used to rationalize the observed enantioselectivity. acs.org These models often employ implicit solvent models, such as the CPCM model in toluene, to simulate the reaction environment. acs.org Theoretical calculations have also been crucial in understanding the dynamic kinetic resolution of azlactones catalyzed by phosphoric acid, identifying a Münchnone intermediate as a key species. researchgate.net

The predictive power of these computational models has been demonstrated by their ability to accurately forecast enantioselectivity across a range of substrates. nih.gov This success underscores the importance of computational modeling in the rational design of new and more effective chiral catalysts.

Kinetic Studies of Hydrolysis Reactions of Aniline Phosphate Derivatives

The hydrolysis of aniline phosphate derivatives has been the subject of detailed kinetic studies to elucidate their reaction mechanisms. These studies typically involve monitoring the rate of hydrolysis under various conditions, such as different pH values, temperatures, and solvent compositions. asianpubs.orgasianpubs.orgsemanticscholar.orgsphinxsai.comjru-b.com

The hydrolysis of mono 2,5-diethoxy aniline phosphate was investigated in buffer media with a pH range of 1.24-7.46. asianpubs.org The reaction was found to proceed via both neutral and mononegative species, with the maximum rate observed at pH 4.17. asianpubs.org The Arrhenius parameters, including the energy of activation and entropy of activation, suggested a bimolecular nature for the hydrolysis reaction. asianpubs.org

Similarly, a kinetic study of the hydrolysis of mono-3-chloro-2-methyl aniline phosphate in a buffer solution (pH 0.00 to 7.46) also showed a maximum reaction rate at pH 4.17, attributed to the hydrolysis of both mononegative and neutral species. sphinxsai.com The agreement between experimental and theoretical rate values, along with comparative kinetic rate data, supported a bimolecular hydrolysis mechanism with P-N bond fission. sphinxsai.com

The effect of the solvent on the hydrolysis of mono-3,5-dimethylaniline phosphate was studied in various aqueous mixtures. jru-b.com The rate of reaction was observed to increase with an increasing proportion of both protic and aprotic solvents. The activation parameters were evaluated and interpreted in terms of solvent-solute interactions and the solvation of the transition state. jru-b.com

Kinetic investigations of tri-2,5-diethoxy aniline phosphate hydrolysis in acidic media (0.01-5 M HCl) indicated that the conjugate acid species is the reactive form. semanticscholar.org The effects of temperature and solvent on the reaction rate, along with correlations with acidity functions, also pointed towards a bimolecular hydrolysis mechanism. semanticscholar.org

Below is an interactive data table summarizing the findings from the kinetic study of mono-3-chloro-2-methyl-aniline phosphate hydrolysis. sphinxsai.com

| pH | k 10³ (min⁻¹) (Experimental) | 3 + log k (Estimated) | 3 + log k (Experimental) |

| 1.24 | 1.12 | 0.04 | 0.05 |

| 2.20 | 1.41 | 0.15 | 0.15 |

| 3.33 | 2.51 | 0.40 | 0.40 |

| 4.17 | 4.46 | 0.65 | 0.65 |

| 5.60 | 2.81 | 0.45 | 0.45 |

| 6.46 | 1.99 | 0.30 | 0.30 |

| 7.46 | 1.41 | 0.15 | 0.15 |

Elucidation of Reaction Pathways and Intermediate Formation in Catalytic Cycles

The elucidation of reaction pathways and the identification of transient intermediates are critical for understanding the mechanism of catalytic cycles involving aniline and phosphoric acid. nih.govresearchgate.net Chiral phosphoric acids are known to catalyze a wide array of organic reactions by activating substrates through hydrogen bonding and ion pairing. researchgate.net

In many CPA-catalyzed reactions, the catalytic cycle is initiated by the protonation of a substrate by the phosphoric acid, forming a chiral ion pair. This ion pair then guides the subsequent stereoselective transformation. For instance, in hydroaminations of allenes, computational studies suggest that the reaction proceeds through a highly reactive π-allylic carbocationic intermediate generated by an intermolecular proton transfer from the CPA. researchgate.net

The catalytic preparation of substituted benzanilides from the reaction of benzoic acids with aniline, catalyzed by trivalent phosphorus compounds, is proposed to proceed through the in-situ formation of aniline phosphite. ucj.org.ua This intermediate can act as an oxygen-nucleophilic catalyst, reacting with the benzoic acid to form a benzoyl phosphite, which is then attacked by another aniline molecule to yield the final product. ucj.org.ua

Advanced analytical techniques, such as desorption electrospray ionization mass spectrometry, have been employed to detect short-lived reaction intermediates in catalytic cycles. nih.gov In a dirhodium tetracarboxylate-catalyzed C-H amination reaction, this method allowed for the identification of previously proposed transient species, including nitrenoid complexes. nih.gov Such techniques could potentially be applied to CPA-catalyzed reactions involving aniline to directly observe key intermediates and further refine our understanding of the catalytic cycle.

The study of Mukaiyama-Mannich reactions catalyzed by CPAs has also provided insights into the reaction pathway, highlighting the importance of the N-unprotected ketimine as a key intermediate. researchgate.net The CPA catalyst activates the ketimine for nucleophilic attack, leading to the formation of the chiral amine product with high enantioselectivity. researchgate.net

Advanced Analytical Methodologies in Research

Diphenylamine-Aniline-Phosphoric Acid Reagent for Glycoconjugate Detection in Chromatography

The diphenylamine-aniline-phosphoric acid reagent is a versatile and sensitive spray reagent used in thin-layer chromatography (TLC) for the detection of glycoconjugates. nih.govresearchgate.netsemanticscholar.org This reagent has proven to be particularly effective in identifying a wide range of sugars and their derivatives, making it a valuable tool in glycobiology and related fields. researchgate.net

The reagent is typically prepared by dissolving diphenylamine (B1679370) and aniline (B41778) in a solvent like acetone (B3395972) or methanol (B129727), followed by the addition of concentrated phosphoric acid. researchgate.net When sprayed onto a developed TLC plate and heated, the reagent reacts with glycoconjugates to produce colored spots, allowing for their visualization and identification. The color of the spot can provide preliminary information about the nature of the sugar present. For instance, it can distinguish between neutral glycosphingolipids (which appear blue) and gangliosides (which appear purple). researchgate.net

One of the key advantages of this reagent is its broad specificity, enabling the detection of neutral sugars, sialic acids, and hexosamines. researchgate.net Research has shown it to be more sensitive than other commonly used reagents like resorcinol (B1680541) and orcinol (B57675) for revealing a variety of glycoconjugates. researchgate.net Its application is prevalent in the analysis of hydrolysis products of polysaccharides and glycosphingolipids. researchgate.net

Table 1: Preparation and Application of Diphenylamine-Aniline-Phosphoric Acid Reagent

| Component | Typical Concentration/Amount | Role in Reagent | Application |

| Diphenylamine | 2 g | Visualization agent | Detection of various sugars |

| Aniline | 2 mL | Visualization agent | Reacts with sugars to form colored products |

| Acetone | 100 mL | Solvent | Dissolves aniline and diphenylamine |

| Phosphoric Acid (85%) | 10 mL | Catalyst | Facilitates the color-forming reaction |

| Heating Temperature | 85-110°C | Activation | Promotes the reaction on the TLC plate |

| Primary Use | Thin-Layer Chromatography | Spray Reagent | Visualization of glycoconjugates |

Quartz Crystal Microbalance (QCM) Studies of Aniline Electropolymerization

Quartz Crystal Microbalance (QCM) and its electrochemical variant (EQCM) are powerful in-situ techniques for monitoring the electropolymerization of aniline on an electrode surface in real-time. acs.orgjlu.edu.cn These methods are highly sensitive to mass changes at the nanogram level, providing dynamic information about the deposition of polyaniline (PANI) films. acs.org

In the presence of phosphoric acid, which acts as a dopant and electrolyte, the QCM can monitor the growth of the PANI film on the quartz crystal electrode. chem-soc.siresearchgate.net As aniline monomers are electrochemically oxidized and polymerize on the electrode, the mass of the electrode increases, causing a decrease in the resonant frequency of the quartz crystal. This frequency shift is directly proportional to the mass of the deposited polymer, allowing for precise quantification of the polymerization process. nih.gov

QCM studies have been instrumental in determining the optimal conditions for aniline electropolymerization, such as the concentration of phosphoric acid. chem-soc.siresearchgate.net By correlating the mass change with the electrochemical data (e.g., cyclic voltammograms), researchers can investigate the mechanism of film growth, the current efficiency of the deposition process, and the doping/dedoping behavior of the resulting PANI film. acs.orguh.edu The technique also allows for the study of the viscoelastic properties of the polymer film as it forms. soton.ac.uk

Table 2: Research Findings from QCM Studies of Aniline Electropolymerization

| Parameter Monitored | Research Finding | Significance |

| Mass Change (Frequency Shift) | Direct correlation with the amount of polyaniline deposited. chem-soc.si | Enables real-time monitoring of polymer growth rate and film thickness. biolinscientific.com |

| Optimal Acid Concentration | Studies identified the most effective concentration of phosphoric acid for efficient electropolymerization. chem-soc.siresearchgate.net | Maximizes the yield and quality of the polyaniline film. |

| Redox Processes | QCM data provides insights into the mass changes associated with the different oxidation states of polyaniline (leucoemeraldine, emeraldine (B8112657), pernigraniline). ornl.gov | Elucidates the mechanism of charge compensation and ion movement during doping and dedoping. |